molecular formula C8H16F3N B2755381 8,8,8-Trifluorooctan-1-amine CAS No. 2138291-46-8

8,8,8-Trifluorooctan-1-amine

Cat. No.: B2755381
CAS No.: 2138291-46-8
M. Wt: 183.218
InChI Key: KRZNTDYMSHJWQI-UHFFFAOYSA-N
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Description

8,8,8-Trifluorooctan-1-amine is a fluorinated organic compound with the molecular formula C8H16F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of an octyl chain, with an amine group at the opposite end

Scientific Research Applications

8,8,8-Trifluorooctan-1-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Safety and Hazards

The safety information for 8,8,8-Trifluorooctan-1-amine indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor/physician .

Future Directions

While specific future directions for 8,8,8-Trifluorooctan-1-amine are not available, the field of amine research is vast and continually expanding. Amines are crucial in the development of pharmaceuticals, in organic synthesis, and in chemical industry, suggesting a promising future for the study and application of novel amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8,8-Trifluorooctan-1-amine typically involves the introduction of fluorine atoms into an octylamine precursor. One common method is the reaction of 1-octanamine with a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 8,8,8-Trifluorooctan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a catalyst or under thermal conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced products.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 8,8,8-Trifluorooctan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s lipophilicity and ability to penetrate biological membranes. This allows it to effectively bind to its targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

    1-Octanamine: Lacks the fluorine atoms, resulting in different chemical and biological properties.

    8,8,8-Trifluorooctanol: Similar structure but with a hydroxyl group instead of an amine group.

    8,8,8-Trifluorooctanoic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness: 8,8,8-Trifluorooctan-1-amine is unique due to the presence of three fluorine atoms, which significantly alter its chemical reactivity and biological activity compared to non-fluorinated analogs. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

8,8,8-trifluorooctan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16F3N/c9-8(10,11)6-4-2-1-3-5-7-12/h1-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZNTDYMSHJWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(F)(F)F)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138291-46-8
Record name 8,8,8-trifluorooctan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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